4-(dimethylamino)-3-nitro-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(dimethylamino)-3-nitro-2H-chromen-2-one is a heterocyclic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a dimethylamino group and a nitro group attached to the chromone core, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-3-nitro-2H-chromen-2-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-nitro-2H-chromen-2-one. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as halides, bases like sodium hydroxide, solvents like dimethylformamide.
Major Products Formed
Reduction: 4-(dimethylamino)-3-amino-2H-chromen-2-one.
Substitution: Various substituted chromones depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-3-nitro-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-3-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The dimethylamino group can enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(dimethylamino)benzaldehyde: Shares the dimethylamino group but lacks the chromone core.
3-nitro-2H-chromen-2-one: Contains the chromone core and nitro group but lacks the dimethylamino group.
Uniqueness
4-(dimethylamino)-3-nitro-2H-chromen-2-one is unique due to the presence of both the dimethylamino and nitro groups on the chromone core. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H10N2O4 |
---|---|
Molecular Weight |
234.21 g/mol |
IUPAC Name |
4-(dimethylamino)-3-nitrochromen-2-one |
InChI |
InChI=1S/C11H10N2O4/c1-12(2)9-7-5-3-4-6-8(7)17-11(14)10(9)13(15)16/h3-6H,1-2H3 |
InChI Key |
QWKFOYWSBKPTHC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.